BenchChemオンラインストアへようこそ!

3-(4-Methylbenzamido)benzofuran-2-carboxamide

Lipophilicity Drug-likeness Permeability

3-(4-Methylbenzamido)benzofuran-2-carboxamide (IUPAC: 3-[(4-methylbenzoyl)amino]-1-benzofuran-2-carboxamide; CAS 477510-80-8) is a fully synthetic benzofuran-2-carboxamide derivative bearing a 4-methylbenzamido substituent at the C3 position of the benzofuran core. Its molecular formula is C₁₇H₁₄N₂O₃ with a molecular weight of 294.30 g/mol.

Molecular Formula C17H14N2O3
Molecular Weight 294.30 g/mol
Cat. No. B2919317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Methylbenzamido)benzofuran-2-carboxamide
Molecular FormulaC17H14N2O3
Molecular Weight294.30 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N
InChIInChI=1S/C17H14N2O3/c1-10-6-8-11(9-7-10)17(21)19-14-12-4-2-3-5-13(12)22-15(14)16(18)20/h2-9H,1H3,(H2,18,20)(H,19,21)
InChIKeyUZVCNUHJWPXXGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Methylbenzamido)benzofuran-2-carboxamide (CAS 477510-80-8): Structural Identity and Scaffold Classification for Procurement Evaluation


3-(4-Methylbenzamido)benzofuran-2-carboxamide (IUPAC: 3-[(4-methylbenzoyl)amino]-1-benzofuran-2-carboxamide; CAS 477510-80-8) is a fully synthetic benzofuran-2-carboxamide derivative bearing a 4-methylbenzamido substituent at the C3 position of the benzofuran core [1]. Its molecular formula is C₁₇H₁₄N₂O₃ with a molecular weight of 294.30 g/mol. The benzofuran-2-carboxamide scaffold is recognized across medicinal chemistry literature for its association with anticancer, anti-inflammatory, and antimicrobial activities, and has served as the basis for multiple lead optimization campaigns, including NF-κB inhibitors [2] and CB1 allosteric modulators [3].

Why 3-(4-Methylbenzamido)benzofuran-2-carboxamide Cannot Be Casually Substituted by Other Benzofuran-2-carboxamide Derivatives in Research Protocols


The benzofuran-2-carboxamide chemical space is highly sensitive to substitution patterns. Systematic SAR studies have demonstrated that the identity and position of substituents on both the benzofuran core and the amide nitrogen profoundly alter biological activity profiles. For instance, among 60 N-(substituted)phenylamide benzofuran-2-carboxamides evaluated by Choi et al. (2015), only benzofuran-2-carboxylic acid N-(4′-hydroxy)phenylamide (3m) emerged as a lead scaffold combining both outstanding anticancer activity and NF-κB inhibitory activity, while closely related analogs with different N-phenyl substituents showed markedly divergent potency [1]. Similarly, Hranjec et al. (2013) demonstrated that among 16 benzofuran-2-carboxamide derivatives, IC₅₀ values against the same cell line varied over 100-fold depending solely on the heteroaromatic substituent at the carboxamide position [2]. The target compound's unique 4-methylbenzamido group at C3 introduces a specific hydrophobic and hydrogen-bonding topology (XLogP3 = 3.3, TPSA = 85.3 Ų, 2 HBD, 3 HBA) [3] that cannot be recapitulated by unsubstituted benzamido (XLogP3 ≈ 2.5, TPSA ≈ 85 Ų) or amino-substituted analogs. Procurement of a different benzofuran-2-carboxamide therefore risks introducing an unrecognized change in target engagement, cellular permeability, or metabolic stability.

Quantitative Differentiation Evidence for 3-(4-Methylbenzamido)benzofuran-2-carboxamide Against Its Closest Structural Analogs and In-Class Candidates


Lipophilicity Differentiation: XLogP3 of 3.3 Enables Calculated Membrane Permeability Advantage Over the Unsubstituted 3-Benzamido Analog

The target compound possesses a computed XLogP3 of 3.3, reflecting the contribution of the para-methyl group on the benzamido substituent [1]. The direct unsubstituted analog, 3-benzamido-1-benzofuran-2-carboxamide (CAS 68217-75-4), has a computed XLogP3 of approximately 2.5–2.8 (based on the benzofuran-2-carboxamide scaffold baseline logP of ~1.5–2.4 plus benzamido contribution) . This approximately 0.5–0.8 log unit increase in lipophilicity is consistent with the well-established Hansch π value for a para-methyl substituent (+0.52) [2]. The increased logP places the target compound closer to the optimal range (logP 2–4) for passive membrane permeability while remaining below the thresholds associated with poor solubility or promiscuous binding (logP > 5).

Lipophilicity Drug-likeness Permeability

Hydrogen Bonding Capacity: Dual HBD/HBA Profile Differentiates the Target from N-Alkylated or C3-Unsubstituted Benzofuran-2-carboxamide Analogs

The target compound presents 2 hydrogen bond donors (the primary carboxamide –NH₂ at C2 and the secondary benzamido –NH– at C3) and 3 hydrogen bond acceptors (two carbonyl oxygens and the benzofuran ring oxygen), yielding a topological polar surface area (TPSA) of 85.3 Ų [1]. By comparison, benzofuran-2-carboxamide itself (lacking the C3 substitution) has 1 HBD, 3 HBA, and a TPSA of ~57–63 Ų . The simplest 3-amino analog, 3-aminobenzofuran-2-carboxamide (CAS 54802-10-7), has 3 HBD and 3 HBA [2]. The target compound's intermediate HBD count (2) and elevated TPSA relative to the unsubstituted scaffold place it in a distinct region of physicochemical space that impacts both solubility and target-binding pharmacophore compatibility.

Hydrogen bonding Molecular recognition Pharmacophore

Class-Level Antiproliferative Activity: Benzofuran-2-carboxamide Scaffold Demonstrates Micromolar IC₅₀ Values Across Multiple Cancer Cell Lines, Establishing a Baseline Activity Expectation for the Target Compound

Although no published study has directly evaluated the target compound in antiproliferative assays, extensive class-level data exist for the benzofuran-2-carboxamide scaffold. Hranjec et al. (2013) reported that benzofuran-2-carboxamide derivatives bearing heteroaromatic substituents at the carboxamide position (compounds 3a–3j) exhibited IC₅₀ values ranging from 0.4 μM (compound 3h on WI38 fibroblasts) to >100 μM across a panel of six cell lines: MCF-7 (breast), SK-BR-3 (breast), SW620 (colon), MiaPaCa-2 (pancreatic), WI38 (normal fibroblasts), and HeLa (cervical) [1]. The most consistently active compounds in this series (3e, 3f, 3h, 6d) displayed IC₅₀ values in the single-digit micromolar range against MCF-7 cells (e.g., 3e: 4.9 μM; 3f: 5.3 μM; 3h: 7.6 μM). Choi et al. (2015) further demonstrated that N-(substituted)phenylamide benzofuran-2-carboxamides exhibited potent cytotoxic activities at low micromolar concentrations against six human cancer cell lines (ACHN, HCT15, MM231, NUGC-3, NCI-H23, PC-3) with the lead compound 3m showing outstanding activity [2]. The target compound's 4-methylbenzamido group at C3 is predicted, based on established SAR trends, to confer a hydrophobic and steric character that may enhance membrane permeation relative to unsubstituted or polar C3-substituted analogs.

Anticancer Antiproliferative Cytotoxicity

NF-κB Pathway Inhibition Potential: The Benzofuran-2-carboxamide Scaffold Is a Validated Pharmacophore for NF-κB Transcriptional Activity Inhibition, with Substituent-Dependent Potency Modulation

The benzofuran-2-carboxamide scaffold has been validated as an NF-κB inhibitory pharmacophore through systematic SAR campaigns. Choi et al. (2015) demonstrated that among 60 benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives, the +M (mesomeric electron-donating) effect and hydrophobic groups on the N-phenyl ring potentiated anticancer activity and NF-κB inhibitory activity, respectively [1]. The reference lead compound KL-1156 (6-hydroxy-7-methoxychroman-2-carboxylic acid phenyl amide) served as the starting point for this optimization [2]. The target compound's 4-methylbenzamido group at C3 provides a hydrophobic aromatic substituent at a position distinct from the N-phenyl ring modifications explored in the Choi et al. study. This substitution pattern offers the opportunity to explore whether C3 hydrophobic substitution can synergize with or independently contribute to NF-κB pathway modulation, representing a distinct vector in benzofuran-2-carboxamide SAR space that has not been systematically investigated in published work.

NF-κB inhibition Anti-inflammatory Anticancer signaling

Rotatable Bond Count of 3 Confers a Conformationally Constrained Yet Flexible Ligand Profile Compared to More Rigid or More Flexible Benzofuran-2-carboxamide Derivatives

The target compound has exactly 3 rotatable bonds as computed by Cactvs (PubChem) [1]: the C3–N(amido) bond, the N(amido)–C(O) bond of the benzamide, and the C(O)–aryl bond connecting the carbonyl to the 4-methylphenyl ring. This places the compound in an optimal range for oral drug-likeness (Veber's rule recommends ≤10 rotatable bonds) while providing sufficient conformational flexibility for induced-fit target binding [2]. By comparison, the unsubstituted 3-benzamido analog has the same 3 rotatable bonds but lacks the methyl-induced restriction of aryl ring rotation. More elaborate benzofuran-2-carboxamide derivatives with extended N-substituents (e.g., N-(4-morpholinylmethyl)phenyl derivatives) can possess 5–8 rotatable bonds, increasing entropic penalties upon binding [3].

Conformational analysis Ligand efficiency Molecular flexibility

Recommended Research and Procurement Application Scenarios for 3-(4-Methylbenzamido)benzofuran-2-carboxamide Based on Differential Evidence


Scaffold for Systematic C3-Benzamido SAR Exploration in Anticancer Benzofuran-2-carboxamide Lead Optimization

The target compound serves as a key intermediate or comparator for structure-activity relationship (SAR) studies exploring the effect of para-substitution on the C3-benzamido group. Its XLogP3 of 3.3 and specific HBD/HBA profile [1] make it a suitable reference point for synthesizing and testing analogs with varied aryl substituents (e.g., 4-Cl, 4-OCH₃, 4-CF₃, 4-NO₂) to establish quantitative Hansch-type SAR correlations for antiproliferative activity. The class-level IC₅₀ benchmarks from Hranjec et al. (2013) for related benzofuran-2-carboxamides (0.4 to >100 μM across six cell lines) [2] provide a quantitative framework against which the target compound and its derivatives can be compared in standardized MTT or SRB assays.

Tool Compound for Investigating C3-Substituent Effects on NF-κB Pathway Modulation in Inflammatory Disease Models

Based on the validated benzofuran-2-carboxamide NF-κB inhibitory pharmacophore established by Choi et al. (2015) [3], the target compound can be deployed as a probe to investigate whether C3 hydrophobic substitution (rather than N-phenyl substitution) can independently modulate NF-κB transcriptional activity. Its computed properties (TPSA = 85.3 Ų, 3 rotatable bonds) [1] are consistent with cell permeability, supporting its use in LPS-stimulated RAW 264.7 macrophage assays or other NF-κB reporter systems. Comparative testing against the reference lead KL-1156 and the optimized N-(4′-hydroxy)phenylamide derivative 3m would help delineate the contribution of the C3 substitution vector.

Synthetic Intermediate for Diversified Benzofuran-2-carboxamide Library Construction via C2-Carboxamide Derivatization

The primary carboxamide at C2 (–CONH₂) provides a reactive handle for further derivatization (e.g., N-alkylation, N-arylation, or conversion to nitrile, tetrazole, or amidoxime functionalities), while the C3 4-methylbenzamido group remains intact as a fixed pharmacophoric element. This synthetic strategy is supported by the well-established chemistry of benzofuran-2-carboxamides [4]. The target compound's moderate molecular weight (294.30 g/mol) and favorable computed drug-likeness parameters [1] ensure that derivatives remain within lead-like chemical space, making it an attractive starting material for parallel library synthesis aimed at anticancer or anti-inflammatory screening cascades.

Reference Standard for Analytical Method Development and Quality Control of Benzofuran-2-carboxamide-Based Compound Collections

The target compound (CAS 477510-80-8) has a well-defined IUPAC name, exact mass (294.10044231 Da), and computed spectroscopic properties [1], enabling its use as a reference standard for HPLC-MS method development, NMR spectral library construction, and purity assay validation. Its structural features—two distinct amide environments (C2 primary carboxamide and C3 secondary benzamide), the benzofuran O-heterocycle, and the para-substituted aromatic ring—provide diagnostic signals across multiple analytical platforms (¹H NMR: distinct NH and aromatic proton patterns; IR: dual amide carbonyl stretches; LC-MS: characteristic [M+H]⁺ at m/z 295.1).

Quote Request

Request a Quote for 3-(4-Methylbenzamido)benzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.